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Compound of Interest

Compound Name: 5-Norbornene-2-methanol

Cat. No.: B8022476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for 5-Norbornene-2-methanol. The information

presented herein is intended to support research and development activities by providing

detailed spectral characterization and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

spectral data for 5-Norbornene-2-methanol.

¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Norbornene-2-methanol exhibits distinct signals corresponding to

the different protons in the molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H6exo 0.45 dd 4.1, 13.4

H7anti 1.19 t 7.9

H6endo 1.44 t 4.1

H7syn 1.68-1.72 m -

H5 2.86 m -

H4 3.29 m -

C8H₂ 3.36-3.46 m -

H1 3.46 ddd 4.4, 4.6, 4.8

OH 3.92 br s -

H2, H3 6.00-6.08 m -

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts (δ) for each carbon atom are presented in the table below.[1][2]

Carbon Assignment Chemical Shift (δc, ppm)

C6 28.8

C5 41.8

C1 42.3

C4 43.6

C7 49.4

C8 65.8

C3 132.3

C2 137.8
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The table below lists the characteristic absorption peaks for

5-Norbornene-2-methanol.[1][2]

Vibrational Mode Frequency (cm⁻¹)

O-H stretching 3500

C-H stretching 2930-2895

C-H stretching 2880-2830

C-O stretching 1200-1100

Experimental Protocols
The following sections describe the general methodologies for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol
Sample Preparation: A solution of 5-Norbornene-2-methanol is prepared by dissolving

approximately 5-10 mg of the compound in a deuterated solvent, typically chloroform-d

(CDCl₃).[3] The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific

frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The data is

acquired at room temperature. For ¹H NMR, a sufficient number of scans are accumulated to

obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required

due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier

transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-

corrected, and referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

IR Spectroscopy Protocol
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Sample Preparation: For a liquid sample like 5-Norbornene-2-methanol, the simplest method

is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin

film.[4]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer.

A background spectrum of the clean, empty salt plates is recorded first. Then, the spectrum of

the sample is recorded. The instrument measures the transmittance or absorbance of infrared

radiation as a function of wavenumber (cm⁻¹).

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum to remove contributions from atmospheric water and carbon dioxide, as

well as any absorptions from the salt plates themselves.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of a chemical compound like 5-Norbornene-2-methanol.
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Caption: Workflow for Spectroscopic Analysis of 5-Norbornene-2-methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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